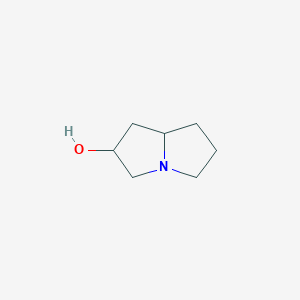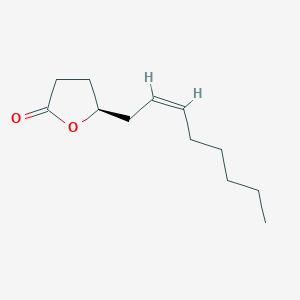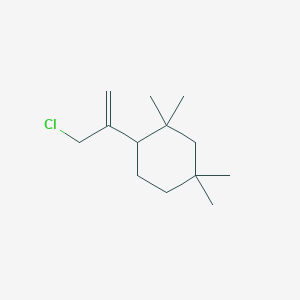
1-(1-Chloromethyl-ethenyl)-2,2,4,4-tetramethylcyclohexane
Overview
Description
1-(1-Chloromethyl-ethenyl)-2,2,4,4-tetramethylcyclohexane is an organic compound with a unique structure that includes a chloromethyl group attached to an ethenyl group, which is further connected to a tetramethylcyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chloromethyl-ethenyl)-2,2,4,4-tetramethylcyclohexane typically involves the chloromethylation of an ethenyl group followed by its attachment to a tetramethylcyclohexane ring. One common method involves the reaction of chloromethyl ethyl ether with a suitable precursor under controlled conditions. The reaction is usually carried out at temperatures ranging from 0 to 50°C to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation processes. These processes often utilize by-products from other chemical reactions, such as the production of methyl isocyanate, to improve efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
1-(1-Chloromethyl-ethenyl)-2,2,4,4-tetramethylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1-(1-Chloromethyl-ethenyl)-2,2,4,4-tetramethylcyclohexane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Chloromethyl-ethenyl)-2,2,4,4-tetramethylcyclohexane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The pathways involved may include enzyme inhibition or activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Benzene, [1-(chloromethyl)ethenyl]-: This compound has a similar chloromethyl-ethenyl structure but lacks the tetramethylcyclohexane ring.
Benzene, 1-chloro-3-(chloromethyl)-: Another related compound with a chloromethyl group attached to a benzene ring.
Uniqueness
1-(1-Chloromethyl-ethenyl)-2,2,4,4-tetramethylcyclohexane is unique due to the presence of the tetramethylcyclohexane ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-(3-chloroprop-1-en-2-yl)-1,1,5,5-tetramethylcyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23Cl/c1-10(8-14)11-6-7-12(2,3)9-13(11,4)5/h11H,1,6-9H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXFCDUVTBDSHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C(C1)(C)C)C(=C)CCl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017123 | |
| Record name | 2-(3-chloroprop-1-en-2-yl)-1,1,5,5-tetramethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63216-72-8 | |
| Record name | 2-(3-chloroprop-1-en-2-yl)-1,1,5,5-tetramethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


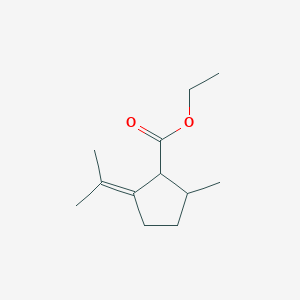

![Tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione](/img/structure/B3329704.png)
![5-(Methylthio)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3329718.png)
![3-(HYDROXYMETHYL)-9-METHOXY-5-METHYLNAPHTHO[2,3-B]FURAN-4-CARBALDEHYDE](/img/structure/B3329725.png)

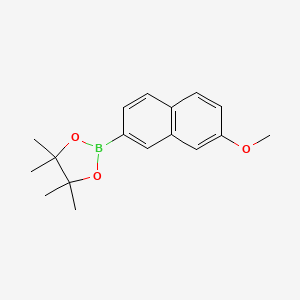

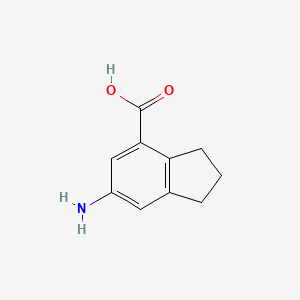
![3-(m-tolyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3329743.png)
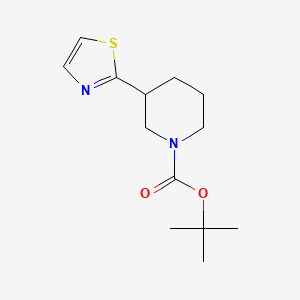
![3,7-Diazabicyclo[4.2.0]octane](/img/structure/B3329754.png)
